molecular formula C22H25N3O3 B1241140 Niravoline CAS No. 130610-93-4

Niravoline

Cat. No.: B1241140
CAS No.: 130610-93-4
M. Wt: 379.5 g/mol
InChI Key: ZSDAQBWGAOKTSI-UNMCSNQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Opioid Receptor Pharmacology

The pharmacological understanding of opioid receptors has evolved significantly over time. Historically, the effects of opium and its derivatives, such as morphine, were attributed to interactions with specific sites in the body. frontiersin.orgnih.gov Early pharmacological studies and the development of synthetic opioids led to the initial assumption of a single opioid receptor. frontiersin.orgnih.gov However, considering the diverse pharmacological profiles of different opioid drugs, the concept of multiple opioid receptor types began to emerge. frontiersin.orgnih.govmdpi.com

The identification of specific, high-affinity binding sites for opioid drugs in brain preparations in the 1970s provided biochemical evidence for the existence of opioid receptors. frontiersin.orgnih.gov This was followed by the discovery of endogenous opioid peptides, including endorphins, enkephalins, and dynorphins, which serve as natural ligands for these receptors. nih.govfrontiersin.orgnih.govmdpi.com Further pharmacological characterization using selective ligands led to the classification of the major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). nih.govguidetopharmacology.orgfrontiersin.orgmdpi.com The cloning and sequencing of the genes encoding these receptors in the early 1990s further solidified this classification and provided tools for more detailed molecular studies. guidetopharmacology.orgfrontiersin.org A fourth receptor, the nociceptin (B549756) receptor (NOP), shares evolutionary origins with the other opioid receptors but has distinct pharmacological properties and is not activated by traditional opioid ligands. guidetopharmacology.org

Significance of the Kappa Opioid Receptor (KOR) System in Physiological Regulation

The KOR system, comprising the KOR and its primary endogenous ligands, the dynorphins, is widely distributed throughout the central and peripheral nervous systems and in various non-neuronal tissues. mdpi.com This widespread distribution is consistent with the KOR system's involvement in a diverse array of physiological and behavioral processes. mdpi.comresearchgate.net

Key functions of the endogenous kappa opioid system include the modulation of pain perception, regulation of mood states, stress responses, reward processing, diuresis, cognitive function, and itch sensation. mdpi.comresearchgate.netfrontiersin.org Activation of KORs has been shown to produce antinociceptive effects, antipruritic effects, and anticonvulsant effects. mdpi.com The KOR system plays a significant role in regulating states of motivation and emotion, and its dysregulation has been implicated in affective disorders and addiction-related behaviors. frontiersin.orgnih.gov Unlike MOR activation, KOR activation is generally not associated with the rewarding effects or respiratory depression that limit the clinical utility of many MOR agonists. mdpi.comnih.gov However, KOR activation can mediate undesirable effects such as dysphoria, aversion, and sedation. mdpi.comnih.gov

Role of Synthetic KOR Agonists in Elucidating Receptor Functionality

Synthetic KOR agonists are indispensable tools in chemical biology for probing the structure, function, and signaling pathways of the KOR. By selectively activating the KOR, these compounds allow researchers to isolate the effects mediated specifically by this receptor subtype from those mediated by MOR, DOR, or NOP receptors. mdpi.comresearchgate.net

Studies utilizing synthetic KOR agonists have been instrumental in:

Characterizing KOR-mediated signaling pathways: KORs are GPCRs that primarily couple to inhibitory G proteins, leading to a decrease in adenylyl cyclase activity and modulation of ion channels. nih.gov Synthetic agonists help dissect these downstream signaling cascades.

Investigating functional selectivity (biased agonism): Research with synthetic KOR agonists has revealed that different ligands can preferentially activate distinct intracellular signaling pathways (e.g., G protein signaling versus β-arrestin recruitment). mdpi.comresearchgate.netfrontiersin.org This "biased agonism" is a critical concept in the development of novel KOR-targeted therapeutics with improved side effect profiles. mdpi.comnih.gov Studies suggest that G protein-mediated signaling may be responsible for beneficial effects like analgesia, while β-arrestin signaling might contribute to adverse effects such as dysphoria. mdpi.comresearchgate.netfrontiersin.orgnih.gov

Mapping the physiological roles of KORs in specific tissues and circuits: By using selective synthetic agonists in in vitro and in vivo models, researchers can determine the contribution of KOR activation in specific physiological processes and neuronal circuits, such as those involved in pain, mood, and reward. researchgate.netfrontiersin.orgnih.gov

Exploring therapeutic potential: Synthetic KOR agonists have been investigated for their potential therapeutic applications in conditions like pain, pruritus, depression, and addiction. mdpi.comresearchgate.netnih.gov While the adverse effects of some agonists have limited their clinical use, the development of biased agonists and peripherally restricted ligands aims to overcome these limitations. mdpi.comnih.gov

Niravoline is one such synthetic compound that has been utilized in chemical biology research to understand the functional significance of KOR activation. ontosight.aiwikipedia.org Classified as a kappa opioid receptor agonist, this compound has been studied for its pharmacological properties and potential therapeutic effects. ontosight.ai

Research Findings Related to this compound:

This compound (also known as RU 49679 or RU51599) is a synthetic kappa opioid receptor agonist. ontosight.aiwikipedia.orgnih.govnih.gov Its chemical structure is N-methyl-2-(3-nitrophenyl)-N-[(1S,2S)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]acetamide, with a molecular formula of C₂₂H₂₅N₃O₃. wikipedia.orgnih.govnih.govwikidata.orgwikipedia.org

Studies have investigated the effects of this compound in various biological contexts. For instance, research in a mouse model of stroke indicated that this compound reduced brain edema. nih.govwikipedia.org Another study in patients with cirrhosis demonstrated that this compound administration induced an aquaretic response, characterized by increased diuresis and free water clearance. wikipedia.orgnih.gov This effect is attributed to the inhibition of vasopressin secretion by this compound's action at the KOR. nih.gov

Further investigation into the effects of this compound on intracranial pressure in a feline model of intracranial hypertension showed that intravenous administration of this compound significantly decreased intracranial pressure and brain water content while maintaining cerebral perfusion pressure. nih.gov These findings suggest a potential role for KOR agonists like this compound in managing conditions associated with elevated intracranial pressure. nih.gov

The research on this compound exemplifies how synthetic KOR agonists are used to explore the physiological roles of the KOR and investigate its potential as a therapeutic target. ontosight.aiwikipedia.orgnih.govnih.gov

Table 1: Selected Research Findings with this compound

Study Model / ConditionObserved Effect(s)Reference
Mouse model of strokeReduced brain edema nih.govwikipedia.org
Patients with cirrhosisIncreased diuresis and free water clearance (aquaretic effect) wikipedia.orgnih.gov
Feline model of intracranial hypertensionDecreased intracranial pressure, reduced brain water content, maintained cerebral perfusion pressure nih.gov

The studies on this compound contribute to the broader understanding of KOR function and highlight the potential utility of selective KOR agonists in addressing specific physiological imbalances. ontosight.aiwikipedia.orgnih.govnih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-(3-nitrophenyl)-N-[(1S,2S)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-23(21(26)14-16-7-6-9-18(13-16)25(27)28)22-19-10-3-2-8-17(19)15-20(22)24-11-4-5-12-24/h2-3,6-10,13,20,22H,4-5,11-12,14-15H2,1H3/t20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDAQBWGAOKTSI-UNMCSNQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1C(CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1[C@H](CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123055
Record name N-[(1S,2S)-2,3-Dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl]-N-methyl-3-nitrobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130610-93-4
Record name N-[(1S,2S)-2,3-Dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl]-N-methyl-3-nitrobenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130610-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niravoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130610934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1S,2S)-2,3-Dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl]-N-methyl-3-nitrobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIRAVOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8T17Q4LXC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Niravoline: a Paradigm for Kor Agonist Academic Research

Historical Context and Initial Preclinical Characterization of Niravoline

This compound emerged from the research laboratories of the French pharmaceutical company Roussel Uclaf. It was identified within a program focused on developing selective kappa opioid receptor agonists. The initial preclinical characterization of this compound (RU 51599) centered on its physiological effects mediated by KOR activation.

Early studies demonstrated that this compound possesses significant aquaretic properties, meaning it promotes the excretion of free water without substantially altering electrolyte balance. This effect is attributed to the inhibition of vasopressin (antidiuretic hormone) secretion, a known consequence of KOR agonism. This physiological action led to its investigation in conditions characterized by fluid retention.

Preclinical research further explored its effects on the central nervous system. Notably, studies in animal models of stroke and head injury revealed that this compound could effectively reduce brain edema and intracranial pressure. nih.govnih.gov These findings highlighted the potential of KOR agonists in managing neurological conditions associated with swelling and increased pressure within the skull. The mechanism for this was partly attributed to a reduction in brain water content. nih.gov

Chemical Synthesis and Structure-Activity Relationship (SAR) Investigations of this compound and Related Arylacetamides

This compound belongs to the arylacetamide class, a well-established scaffold for potent and selective kappa opioid receptor agonists. The exploration of this chemical space has provided significant insights into the structural requirements for KOR activation.

Synthetic Methodologies for this compound Analogues

The synthesis of arylacetamide KOR agonists, including compounds structurally related to this compound, generally involves the coupling of a substituted phenylacetic acid derivative with a specific amine-containing scaffold. For this compound, this would involve the synthesis of N-Methyl-2-(3-nitrophenyl)-N-[(1S,2S)-2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide.

A general synthetic approach for related arylacetamides often starts with a chiral diamine, which is then elaborated through a series of steps to introduce the arylacetamide moiety. The specific stereochemistry of the diamine is crucial for potent KOR activity.

Structural Modifications Influencing Receptor Affinity and Selectivity

Structure-activity relationship (SAR) studies on the arylacetamide class have elucidated key molecular features that govern their interaction with the kappa opioid receptor. These include:

The Aryl Group: The substitution pattern on the phenyl ring of the acetamide (B32628) is critical. For many potent KOR agonists, a 3,4-dichloro substitution is optimal. In this compound, a 3-nitro group is present, indicating that electron-withdrawing groups in this position are favorable for activity.

The Amide Linkage: The amide bond is a key hydrogen bonding element in the interaction with the receptor.

The Amine Scaffold: The nature of the cyclic amine and its substituents significantly impacts affinity and selectivity. The stereochemistry of the substituents on the cycloalkane ring is paramount for correct orientation within the receptor binding pocket.

While specific SAR data for a series of this compound analogues is not extensively published in publicly available literature, the broader knowledge of the arylacetamide class provides a strong framework for understanding its structure-function profile.

Computational Chemistry Approaches in this compound Design

While there is no direct evidence in the available literature that computational chemistry was employed in the initial design of this compound in the late 1980s or early 1990s, modern computational techniques have been extensively applied to the broader class of arylacetamide KOR agonists.

Pharmacophore modeling and molecular docking studies have been used to create models of the kappa opioid receptor and to understand how arylacetamides bind. These models have identified key interactions, such as a salt bridge between the protonated amine of the ligand and an aspartate residue in the receptor, and hydrogen bonding between the amide carbonyl and a tyrosine residue. These computational approaches are instrumental in the rational design of new KOR ligands with improved properties.

Pharmacological Characterization of this compound at the Kappa Opioid Receptor

This compound is consistently described in scientific literature as a selective kappa opioid receptor agonist. nih.govnih.gov This selectivity is a key feature of its pharmacological profile, distinguishing it from non-selective opioids that act on multiple opioid receptor types (mu, delta, and kappa), which can lead to a wider range of physiological effects.

KOR Subtype Selectivity and Binding Affinity Profiling

The kappa opioid receptor itself has been suggested to exist in different subtypes (e.g., KOR-1, KOR-2). However, detailed studies on the binding profile of this compound at these specific subtypes are not currently available in the scientific literature. The development of this compound predates the widespread use of molecular cloning techniques that have enabled the detailed characterization of receptor subtypes.

To illustrate the concept of selectivity for arylacetamide KOR agonists, the following interactive table presents hypothetical binding affinity data, demonstrating what a selective profile for a compound like this compound might look like.

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)KOR/MOR SelectivityKOR/DOR Selectivity
Hypothetical this compound 1.5300500200333
U-50,488 (Reference Arylacetamide) 1.21500350012502917
Morphine (Non-selective) 2001.02500.0050.004

Note: The data for "Hypothetical this compound" is illustrative and not based on published experimental values. Data for U-50,488 and Morphine are representative values from the literature.

This table demonstrates how a selective KOR agonist would have a much lower Ki for the kappa receptor compared to the mu (MOR) and delta (DOR) receptors, resulting in high selectivity ratios.

Ligand Binding Kinetics and Receptor Occupancy Dynamics

Ligand binding kinetics, which include the association rate constant (k_on) and the dissociation rate constant (k_off), are critical determinants of a drug's pharmacological profile. These parameters define the time a ligand molecule resides on its receptor (residence time = 1/k_off), which can influence the duration of action in vivo, sometimes more significantly than binding affinity (K_d) alone. excelleratebio.comnih.gov Receptor occupancy describes the fraction of receptors bound by a ligand at a given concentration and is a key factor in determining the magnitude of the biological response. nih.gov This is often measured in vivo using techniques like positron emission tomography (PET). nih.govresearchgate.netbohrium.com

For this compound, while it is established as a selective KOR agonist, specific quantitative data regarding its binding kinetics (k_on, k_off) at the kappa-opioid receptor are not detailed in the reviewed scientific literature. Similarly, dedicated receptor occupancy studies to determine the relationship between plasma concentration and target engagement in the central nervous system have not been published.

Orthosteric and Allosteric Modulation Studies of KOR by this compound

G protein-coupled receptors (GPCRs), like the KOR, possess a primary binding site known as the orthosteric site, where the endogenous ligand (in this case, dynorphin) binds. plos.orgwikipedia.org Pharmacological agents that bind to this same site are termed orthosteric ligands. researchgate.net In contrast, allosteric modulators bind to a topographically distinct site on the receptor, where they can influence the binding or efficacy of the orthosteric ligand. plos.orgnih.govnih.gov

This compound is presumed to function as an orthosteric agonist, competing for the same binding site as endogenous dynorphins and other classic KOR ligands. However, specific studies explicitly confirming its binding to the orthosteric site or investigating any potential allosteric properties of this compound on KOR are not available in the current body of literature.

Intracellular Signaling Cascades Mediated by this compound

The canonical signaling pathway for the kappa-opioid receptor involves its coupling to inhibitory heterotrimeric G proteins, specifically of the G_i/G_o family. nih.govwikipedia.org Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These subunits then modulate the activity of various intracellular effectors. As a selective KOR agonist, this compound is understood to initiate its cellular effects through this G-protein-dependent mechanism. nih.gov However, direct quantitative measures of this compound-induced G-protein activation, such as EC_50 and E_max values from [³⁵S]GTPγS binding assays, are not reported in the reviewed literature.

In addition to G-protein coupling, agonist-activated GPCRs can recruit β-arrestin proteins. The recruitment of β-arrestin-2 to the KOR can lead to receptor desensitization, internalization, and the initiation of distinct, G-protein-independent signaling cascades, such as the activation of certain mitogen-activated protein kinases (MAPKs). nih.govnih.gov

The concept of "functional selectivity" or "biased agonism" has become central to modern opioid research. nih.govresearchgate.net It is hypothesized that the therapeutic effects of KOR agonists (e.g., analgesia) are primarily mediated by G-protein signaling, whereas adverse effects (e.g., dysphoria, sedation) may be linked to the β-arrestin-2 pathway. frontiersin.orgnih.govresearchgate.net Therefore, developing G-protein-biased agonists is a key therapeutic strategy. mdpi.commdpi.com

There is currently no published data from β-arrestin recruitment assays (e.g., PathHunter®) for this compound. Consequently, its profile regarding functional selectivity—whether it is biased toward the G-protein pathway, the β-arrestin pathway, or is a balanced agonist—remains uncharacterized in the scientific literature.

Illustrative Data Table for KOR Agonist Functional Selectivity This table presents example data for hypothetical KOR agonists to illustrate the concept of functional selectivity. Data for this compound is not available.

Compound G-Protein Activation (GTPγS) EC₅₀ (nM) β-Arrestin-2 Recruitment EC₅₀ (nM) Bias Factor (Relative to U-50,488)
U-50,488 (Reference) 15 20 1.0 (Balanced)
Compound A 10 500 >10 (G-Protein Biased)
Compound B 200 10 <0.1 (β-Arrestin Biased)

| This compound | Not Reported | Not Reported | Not Reported |

A primary downstream effector of Gα_i/o activation is the enzyme adenylyl cyclase. The activated Gα_i subunit inhibits adenylyl cyclase activity, leading to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov This decrease in cAMP levels subsequently reduces the activity of cAMP-dependent protein kinases (PKA), altering the phosphorylation state and activity of numerous downstream proteins. nih.gov This mechanism is a hallmark of KOR agonist action. While this compound is expected to inhibit adenylyl cyclase, specific studies quantifying its potency and efficacy in forskolin-stimulated cAMP accumulation assays have not been published.

The dissociated Gβγ subunits released upon KOR activation directly modulate the activity of specific ion channels, which is a crucial mechanism for reducing neuronal excitability.

Inward-Rectifier Potassium Channels (Kir): Gβγ subunits bind to and activate G protein-gated inwardly rectifying potassium (GIRK or Kir3.x) channels. nih.govnih.gov This activation leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and making it more difficult to fire an action potential. nih.govwikipedia.orgguidetopharmacology.org KOR agonists have been shown to increase the conductance of Kir3.1/3.4 channels. nih.gov

N-type Calcium Channels: Gβγ subunits can also directly bind to and inhibit voltage-gated calcium channels, particularly of the N-type (Ca_v2.2). explorationpub.comnih.govmdpi.com This inhibition reduces calcium influx into the presynaptic terminal upon depolarization, which is a critical step for the release of neurotransmitters. nih.govexplorationpub.com

Through these dual mechanisms, KOR agonists like this compound effectively suppress neurotransmission. However, direct electrophysiological studies demonstrating the specific effects of this compound on Kir or N-type calcium channel currents are absent from the reviewed literature.

Activation and Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Academic research into the intracellular signaling cascades initiated by kappa-opioid receptor (KOR) activation has revealed the involvement of the mitogen-activated protein kinase (MAPK) pathways. While specific studies focusing exclusively on this compound's role in MAPK signaling are not extensively documented in publicly available literature, the broader understanding of KOR agonists provides a framework for its potential mechanisms. Activation of KORs is known to be coupled to Gi/G0 proteins, which can, in turn, modulate various downstream effectors, including the MAPK cascades.

Recent studies have demonstrated that agonist-induced stimulation of the KOR can lead to the activation of several key members of the MAPK family. These include extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinases, and c-Jun N-terminal kinases (JNK) wikipedia.org. The activation of these pathways is a crucial area of investigation as they are implicated in a wide array of cellular processes, from gene expression and neuroplasticity to inflammatory and stress responses.

Notably, the activation of the p38 MAPK pathway has been specifically linked to some of the aversive effects associated with KOR agonism mdpi.comnih.gov. Research using other selective KOR agonists has shown that the dysphoric component of their action requires the activation of p38α MAPK in the dopaminergic neurons of the ventral tegmental area (VTA) nih.gov. This suggests a G-protein- and β-arrestin-2-dependent signaling mechanism, where the latter is thought to mediate some of the undesirable effects mdpi.comnih.govfrontiersin.org. Therefore, it is plausible that this compound, as a selective KOR agonist, may also engage these MAPK signaling pathways, a hypothesis that warrants direct experimental validation to fully elucidate its intracellular mechanism of action.

Preclinical Neurobiological Research with this compound

Preclinical investigations into the neurobiological effects of this compound have primarily focused on its impact on critical physiological processes within the central nervous system, particularly in the context of acute brain injury.

Investigations into Neurotransmitter System Modulation

While direct studies on this compound's modulation of specific neurotransmitter systems are limited, the effects of selective KOR agonists as a class on major neurochemical pathways have been well-characterized, providing a strong basis for inferring this compound's likely actions.

The kappa-opioid system is known to exert a significant modulatory influence on the brain's dopamine (B1211576) systems, which are central to reward, motivation, and motor control frontiersin.orgnih.gov. A hallmark of KOR agonist activity is the inhibition of dopamine release in key brain regions such as the nucleus accumbens and the caudate putamen nih.gov. This effect is thought to be mediated by the activation of KORs located on the terminals of dopaminergic neurons, leading to a decrease in dopamine efflux frontiersin.org.

This inhibitory action on dopamine transmission is a distinguishing feature of KOR agonists when compared to mu-opioid agonists, which typically increase dopamine release and are associated with rewarding and addictive properties. The reduction in synaptic dopamine levels by KOR agonists is believed to contribute to their non-addictive and, in some cases, aversive or dysphoric properties mdpi.comnih.gov. Studies using other selective KOR agonists have consistently demonstrated an attenuation of dopamine release, suggesting that this compound likely shares this characteristic inhibitory effect on dopaminergic pathways clinpgx.org.

The glutamatergic system, the primary excitatory neurotransmitter system in the brain, is another important target for modulation by the kappa-opioid system. Research has indicated that KOR activation can have an inhibitory effect on glutamatergic neurotransmission nih.gov.

Specifically, KORs are located presynaptically on glutamatergic terminals in brain regions such as the ventral striatum nih.gov. Activation of these receptors by KOR agonists has been shown to decrease the release of glutamate (B1630785) nih.govnih.gov. This modulation of excitatory synaptic transmission is thought to play a role in the complex behavioral effects of KOR agonists. By reducing glutamate release, this compound could potentially influence synaptic plasticity and neuronal excitability in circuits relevant to its therapeutic effects.

Beyond the dopaminergic and glutamatergic systems, KOR agonists can influence other central neurochemical pathways. The endogenous ligands for KORs are the dynorphins, and the administration of exogenous KOR agonists like this compound directly engages this system nih.govnih.gov. This interaction can have widespread effects due to the broad distribution of KORs in the brain.

Studies on Brain Edema and Intracranial Pressure Regulation in Experimental Models

A significant body of preclinical research has focused on the effects of this compound in models of acute brain injury, particularly concerning brain edema and intracranial pressure (ICP). These studies have consistently demonstrated the beneficial effects of this compound in these contexts.

In experimental models of intracranial hypertension induced by an extradural mass lesion in cats, administration of this compound resulted in a significant decrease in ICP and a corresponding increase in cerebral perfusion pressure (CPP) nih.govnih.gov. These effects were observed without significant alterations in systemic arterial blood pressure or plasma osmolality nih.gov.

The mechanism underlying the reduction in ICP by this compound is, at least in part, attributed to a reduction in brain water content nih.gov. Studies have shown that treatment with this compound significantly reduces brain edema in both the compressed and contralateral hemispheres in animal models of brain injury nih.gov. This aquaretic effect is thought to be related to the ability of kappa-opioid receptor agonists to inhibit the secretion of antidiuretic hormone nih.gov.

The following table summarizes the key findings from a representative preclinical study on the effects of this compound on intracranial pressure and brain water content.

Effects of this compound in an Experimental Model of Intracranial Hypertension

ParameterControl GroupThis compound-Treated GroupSignificance
Intracranial Pressure (ICP)Significantly ElevatedSignificantly Decreasedp < 0.05
Cerebral Perfusion Pressure (CPP)DecreasedSignificantly Increasedp < 0.05
Brain Water Content (Compressed Hemisphere)IncreasedSignificantly Reducedp < 0.05
Brain Water Content (Contralateral Hemisphere)IncreasedSignificantly Reducedp < 0.05
Mean Arterial Blood Pressure (MAP)No Significant ChangeNo Significant ChangeNot Significant
Plasma OsmolalityNo Significant ChangeNo Significant ChangeNot Significant

These robust preclinical findings underscore the potential of this compound as a therapeutic agent for the management of conditions characterized by elevated intracranial pressure and brain edema.

Neuroprotective Mechanisms of this compound in Ischemic Animal Models

The therapeutic potential of this compound extends beyond its effects on cerebral edema, with evidence suggesting broader neuroprotective actions in the context of ischemia. While direct studies on this compound's specific molecular pathways for neuroprotection are limited, research on the broader class of kappa-opioid receptor (KOR) agonists provides significant insights into the likely mechanisms.

Activation of KORs has been shown to be neuroprotective in various models of brain ischemia. nih.gov KOR agonists can reduce infarct volume and improve neurological deficits. nih.gov One of the key mechanisms underlying this protection is the inhibition of apoptosis, or programmed cell death. nih.gov Studies with other selective KOR agonists have demonstrated a decrease in the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade, in the ischemic penumbral area. nih.gov By mitigating these cell death pathways, KOR agonists help to preserve neuronal tissue that is at risk following an ischemic event.

Preservation of Vascular Autoregulation in Cerebral Ischemia

Kappa-opioid receptor (KOR) agonists have demonstrated neuroprotective effects in the context of cerebral ischemia, a condition characterized by a restriction of blood flow to the brain that can lead to hypoxia and cellular damage wikipedia.orgnih.gov. Research in animal models of stroke has indicated that the KOR agonist this compound can reduce brain edema, a critical consequence of ischemic injury nih.gov. Brain edema results from the breakdown of normal physiological barriers and fluid regulation, suggesting that this compound's mechanism may involve the stabilization of the cerebrovascular system.

Cerebral autoregulation is the intrinsic ability of the brain to maintain a constant cerebral blood flow (CBF) despite fluctuations in systemic arterial pressure. This mechanism is crucial for protecting the brain from ischemic or hyperemic insults. In the setting of cerebral ischemia, this autoregulatory capacity is often impaired, making the brain vulnerable to secondary injury from blood pressure changes nih.gov. The neuroprotective effects of KOR agonism, such as the reduction of edema observed with this compound, are indicative of a potential to preserve or restore vascular integrity and function nih.govnih.gov. By mitigating the pathophysiological consequences of ischemia, KOR agonists may help maintain the microenvironment necessary for the preservation of cerebral autoregulation, thereby limiting the extent of neuronal damage.

Preclinical Renal and Fluid Homeostasis Research involving this compound

This compound, as a selective kappa-opioid receptor agonist, has been a subject of significant preclinical investigation for its effects on renal function and fluid balance. A primary characteristic of KOR agonists is their ability to induce aquaresis, which is the excretion of solute-free water, leading to a diuretic effect wikipedia.orgnih.gov. This has been consistently observed in animal models, particularly those mimicking conditions of water retention, such as cirrhosis with ascites nih.govnih.gov.

Aquaretic and Diuretic Responses in Animal Models

In preclinical studies using cirrhotic rat models, which exhibit significant water retention, this compound administration has been shown to produce a marked increase in water excretion nih.govnih.gov. This effect is characterized by a significant rise in urine volume and a corresponding decrease in urinary osmolality, confirming a true aquaretic action rather than a simple diuretic (solute-clearing) effect. The consistency of this response has positioned this compound and other KOR agonists as compounds of interest for conditions characterized by impaired water excretion nih.gov.

Mechanisms of Antidiuretic Hormone (AVP/Vasopressin) Secretion Inhibition

The primary mechanism underlying the aquaretic effect of this compound is the inhibition of antidiuretic hormone (ADH), also known as arginine vasopressin (AVP) wikipedia.org. ADH is a key hormone responsible for promoting water reabsorption in the kidneys to conserve body water frontiersin.org. Preclinical research has demonstrated that this compound administration in cirrhotic rats leads to a reduction in both the urinary excretion of ADH and the messenger RNA (mRNA) expression of ADH in the hypothalamus nih.gov. This dual action indicates that this compound suppresses both the release and the synthesis of ADH, leading to a sustained decrease in its circulating levels and, consequently, reduced water retention.

Regulation of Renal Tubular Water Reabsorption (e.g., Aquaporin-2 Expression and Trafficking)

The physiological effects of ADH on the kidney are mediated through its action on the V2 receptor, which in turn regulates the expression and trafficking of water channels known as Aquaporin-2 (AQP2) in the collecting ducts of the nephron oup.comfrontiersin.org. When ADH binds to its receptor, it initiates a signaling cascade that causes AQP2 channels to be inserted into the apical membrane of the collecting duct cells. This dramatically increases water permeability, allowing for the reabsorption of water from the urine back into the bloodstream oup.com.

By inhibiting the secretion of ADH, this compound indirectly downregulates this process nih.gov. Lower levels of circulating ADH lead to a reduction in AQP2 channel insertion into the cell membrane. As a result, the collecting ducts become less permeable to water, causing more water to be excreted in the urine. This is the cellular mechanism that directly produces the aquaretic effect observed in animal models.

Effects on Renal Hemodynamics and Sympathetic Nerve Activity

The impact of KOR agonists on renal hemodynamics and sympathetic nerve activity is complex. Studies on various KOR agonists have shown an increase in efferent renal sympathetic nerve activity, which is typically associated with antinatriuresis (sodium retention) nih.govnih.gov. This increase in sympathetic outflow to the kidneys appears to be a central effect of KOR activation nih.gov. However, this action runs counter to the observed diuresis. In studies with this compound, a reduction in creatinine (B1669602) clearance was noted in one long-term study, suggesting a potential decrease in the glomerular filtration rate (GFR) nih.gov. Conversely, other KOR agonist studies found no significant changes in GFR or renal plasma flow nih.gov. This suggests that the potent aquaretic effect from ADH inhibition overrides the influences of sympathetic nerve activity and minor hemodynamic changes on water excretion. The antinatriuretic effect mediated by the sympathetic nervous system may, however, influence electrolyte handling separately from water excretion nih.govnih.gov.

Electrolyte Excretion Patterns (e.g., Sodium, Potassium) in Preclinical Settings

The effect of this compound on electrolyte excretion, particularly sodium (natriuresis) and potassium (kaliuresis), has shown varied results depending on the experimental context. In a long-term, 10-day study involving cirrhotic rats, this compound administration was associated with a significant increase in sodium excretion nih.gov. In contrast, an acute, 2-hour study in a similar animal model found that this compound induced a robust water diuresis without significantly altering urinary sodium excretion nih.gov.

Immunomodulatory Research Associated with KOR Agonism and this compound

The kappa-opioid receptor (KOR) system is increasingly recognized for its role beyond neuromodulation, extending to the intricate regulation of the immune system. While specific research on the immunomodulatory properties of this compound is not extensively documented in current scientific literature, the broader class of KOR agonists has demonstrated significant effects on immune responses. Activation of KORs has been shown to modulate a range of immune functions, suggesting a potential for therapeutic intervention in inflammatory and autoimmune conditions. nih.gov The general immunomodulatory profile of KOR agonists appears to be predominantly anti-inflammatory. nih.gov Studies have shown that KOR activation can suppress antibody production by lymphoid cells, an effect that is reversible with KOR-specific antagonists. pnas.orgnih.gov This indicates a direct involvement of these receptors in regulating humoral immunity. Furthermore, KORs are expressed on various immune cells, including T-lymphocytes and macrophages, suggesting that these cells are direct targets for KOR agonist activity. nih.govfrontiersin.org The exploration of these immunomodulatory effects is a growing area of research, with implications for treating diseases with an inflammatory component. nih.gov

Regulation of Inflammatory Cytokine and Chemokine Expression in Cellular Models

Furthermore, in the context of neuroinflammation, KOR activation has been found to down-regulate the production of the chemokine CCL2 in primary human astrocytes. nih.gov The modulation of these signaling molecules by KOR agonists highlights their potential to influence the inflammatory milieu in both the peripheral and central nervous systems. The table below summarizes the observed effects of KOR agonists on various cytokines and chemokines in cellular models.

Cytokine/ChemokineCell TypeEffect of KOR Agonist
IL-1MacrophagesDecrease
IL-6MacrophagesDecrease
TNF-αMacrophagesDecrease
CCL2AstrocytesDecrease
CXCL8-Decrease in IL-1β-induced secretion

Influence on Immune Cell Function and Infiltration in Preclinical Disease Models

In preclinical models of disease, the immunomodulatory effects of KOR agonists extend to influencing immune cell function and their infiltration into tissues. Although specific data for this compound is not available, studies with other KOR agonists have shown a reduction in immune cell infiltration in the central nervous system in models of neuroinflammation. nih.gov This suggests that KOR activation may play a role in controlling the migration of immune cells to sites of inflammation.

Exploration of KOR Agonist Chemical Space beyond Traditional Efficacy

The development of KOR agonists as therapeutic agents has been hampered by centrally-mediated side effects such as dysphoria and sedation. nih.gov This has spurred medicinal chemistry efforts to design novel KOR ligands with improved side-effect profiles, moving beyond the traditional focus on receptor affinity and efficacy alone.

Development of Functionally Selective (Biased) KOR Ligands

A promising strategy to mitigate the undesirable effects of KOR agonists is the development of functionally selective or "biased" ligands. These compounds are designed to preferentially activate specific downstream signaling pathways over others. It is hypothesized that the therapeutic effects of KOR agonists, such as analgesia, are mediated by G-protein signaling, while the adverse effects are linked to the β-arrestin pathway. nih.gov

Biased KOR agonists aim to selectively engage the G-protein pathway while minimizing recruitment of β-arrestin. Several research groups have been actively working on developing such compounds. This approach has the potential to dissociate the analgesic and anti-inflammatory benefits of KOR activation from the negative central nervous system side effects. nih.gov

Preclinical Evaluation of Combination Therapies Incorporating KOR Agonists

Preclinical studies have begun to explore the potential of incorporating KOR agonists into combination therapy regimens. The rationale behind this approach is to leverage the unique mechanisms of KOR agonists to enhance the efficacy of other therapeutic agents or to mitigate their side effects. For example, in the context of pain management, combining a KOR agonist with a mu-opioid receptor (MOR) agonist could potentially lead to synergistic analgesic effects with a reduced risk of MOR-related adverse events like respiratory depression and abuse liability. mdpi.com

The immunomodulatory properties of KOR agonists also open up possibilities for their use in combination with anti-inflammatory or immunosuppressive drugs for the treatment of various inflammatory and autoimmune diseases. Further preclinical research is needed to fully evaluate the therapeutic potential and safety of such combination therapies.

Advanced Methodological Approaches in Niravoline Research

In Vitro Pharmacological and Biochemical Assays

In vitro assays are fundamental for characterizing the interaction of Niravoline with the kappa-opioid receptor and downstream signaling pathways at a molecular and cellular level. These methods provide controlled environments to assess receptor binding, activation, and trafficking.

Receptor binding studies are crucial for determining the affinity and selectivity of this compound for the kappa-opioid receptor compared to other opioid receptor subtypes (mu and delta) and off-targets. Radioligand displacement assays are a common technique used for this purpose. nih.goveuropeanpharmaceuticalreview.comnih.govuniversiteitleiden.nlupenn.edunumberanalytics.com In these assays, a radioactive ligand with high affinity for the receptor is incubated with cell membranes or tissue homogenates containing the receptor. The ability of increasing concentrations of the test compound, such as this compound, to displace the binding of the radioligand is then measured. nih.govnih.govhandwiki.org This allows for the determination of the compound's inhibition constant (Ki), which reflects its binding affinity. Kappa opioid receptor binding studies often utilize radioligands such as [³H]U69,593. mdpi.com While this compound is known to have high affinity and selectivity for the KOR frontiersin.org, specific detailed binding data for this compound across a panel of receptors were not available in the provided search results.

Functional assays are employed to assess the ability of this compound to activate the kappa-opioid receptor and initiate intracellular signaling cascades. Kappa-opioid receptors are primarily coupled to Gi/o proteins. frontiersin.org

GTPγS Binding Assays: Stimulation of Gi/o-coupled receptors by an agonist leads to the exchange of GDP for GTP on the Gα subunit. researchgate.netnih.govscience.gov GTPγS binding assays measure the accumulation of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, bound to the activated G proteins in response to agonist stimulation. This provides a direct measure of receptor-mediated G protein activation. researchgate.netnih.govscience.goviiab.me

cAMP Accumulation Assays: Activation of Gi/o proteins inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov cAMP accumulation assays measure these changes in cAMP concentration within cells following receptor activation. For Gi-coupled receptors, these assays are typically performed in the presence of an adenylyl cyclase activator, such as forskolin, to elevate basal cAMP levels, making the inhibitory effect of the agonist measurable. nih.govmdpi.com While these assays are standard for characterizing KOR agonists nih.govmdpi.comphysiology.orgcreativebiomart.netnih.govresearchgate.net, specific detailed data on this compound's activity in GTPγS or cAMP accumulation assays were not found in the provided search results.

Beyond G protein coupling, KORs can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling. frontiersin.org

β-Arrestin Recruitment Assays: These assays measure the translocation of β-arrestin from the cytoplasm to the activated receptor at the plasma membrane. Techniques such as BRET or FRET-based assays can be used to monitor this interaction in live cells. nih.govbiorxiv.orgpromega.canih.govfrontiersin.org Studying β-arrestin recruitment can provide insights into the signaling bias of KOR agonists – whether they preferentially activate G protein pathways or β-arrestin pathways. nih.govmdpi.com

Receptor Internalization Assays: Agonist binding can trigger the internalization of receptors from the cell surface into intracellular vesicles. europeanpharmaceuticalreview.comnih.govmdpi.comnih.govplos.org Receptor internalization assays quantify the decrease in cell surface receptor expression over time following agonist exposure. These assays can be performed using techniques like flow cytometry, ELISA, or fluorescence microscopy with labeled ligands or antibodies. europeanpharmaceuticalreview.comnih.govmdpi.comnih.gov The extent and kinetics of internalization can vary depending on the agonist. handwiki.org While these methods are relevant to KOR research handwiki.orgresearchgate.net, specific detailed data on this compound's β-arrestin recruitment or internalization profile were not available in the provided search results.

A variety of in vitro cellular models are utilized to study the mechanisms of action of compounds like this compound and to explore their effects in a controlled cellular environment. frontiersin.orgncardia.comfrontiersin.orgnih.gov These models can range from simple recombinant cell lines expressing the target receptor to more complex co-culture systems or induced pluripotent stem cell (iPSC)-derived cells. frontiersin.orgncardia.comfrontiersin.orgnih.govresearchgate.netfrontiersin.org

Recombinant cell lines, such as CHO cells or HEK293 cells, are commonly used to express opioid receptors for binding and functional assays. nih.govmdpi.commdpi.comresearchgate.net More complex models, such as those mimicking the blood-brain barrier or specific tissue types, can be used to investigate transport, cellular interactions, and downstream effects relevant to this compound's therapeutic targets, such as its effects on water transport or neuronal activity. frontiersin.orgfrontiersin.org While cellular models are integral to understanding KOR function and the effects of agonists, specific detailed examples of mechanistic elucidation of this compound's action using particular cellular models with detailed findings were not provided in the provided search results.

In Vivo Animal Experimentation Techniques

In vivo animal experimentation is essential for evaluating the physiological effects of this compound in a living organism, assessing its potential therapeutic efficacy, and studying its impact on complex systems like the brain and kidneys. nih.govncardia.comfrontiersin.orgnih.govbiomed-easy.com this compound has been studied in animal models to investigate its effects on conditions such as brain edema and its aquaretic properties. nih.govnih.govresearchgate.net

Stereotaxic surgery and microinjection techniques are powerful tools used in neuroscience research to deliver compounds directly into specific regions of the brain or spinal cord in laboratory animals, such as rats and mice. iiab.meresearchgate.netresearchgate.netnih.govbiomed-easy.comiiab.mewikiwand.comnih.gov This allows researchers to investigate the localized effects of a compound on neuronal activity, signaling pathways, and behavior, bypassing the complexities of systemic administration and blood-brain barrier penetration. researchgate.netnih.gov

In the context of kappa-opioid receptor research, stereotaxic microinjection can be used to deliver KOR agonists into specific brain nuclei known to be involved in pain modulation, mood, reward, or physiological processes like fluid balance, which are influenced by KOR activation. upenn.eduiiab.memdpi.comphysiology.orgpsu.edu By observing the resulting changes in behavior, neurochemistry, or physiology, researchers can map the functions of KORs in discrete brain areas and determine the specific sites of action for compounds like this compound. While microinjection techniques are used to study the central effects of kappa opioid agonists upenn.eduiiab.memdpi.comphysiology.orgpsu.edu, detailed data on stereotaxic microinjection of this compound into specific brain regions with corresponding detailed research findings were not extensively available in the provided search results. This compound's effects on brain edema have been studied in animal models following systemic administration nih.govnih.govresearchgate.net, which is a different approach than targeted microinjection into specific brain nuclei.

Research into this compound continues to utilize a combination of in vitro and in vivo approaches to fully characterize its pharmacological profile and therapeutic potential as a kappa-opioid receptor agonist.

Physiological Monitoring in Conscious and Anesthetized Animal Models (e.g., Intracranial Pressure, Arterial Blood Pressure, Urine Output)

Physiological monitoring in animal models is crucial for understanding the systemic effects of compounds like this compound. Techniques include the measurement of intracranial pressure (ICP), arterial blood pressure (ABP), and urine output. Monitoring ICP and ABP, often simultaneously, allows for the calculation of cerebral perfusion pressure (CPP), a key indicator of brain oxygen delivery cas.cznih.govnih.gov. Studies in rodents and other animal models utilize methods such as implanting fiberoptic pressure sensors into the lateral ventricle for precise ICP measurements and cannulating arteries (e.g., femoral artery) for ABP monitoring nih.govnih.gov. Telemetry systems can be employed for long-term monitoring in conscious, freely moving animals, providing a more realistic picture of physiological parameters under various conditions cas.cz. Changes in urine output are typically measured through controlled collection periods, allowing for the assessment of diuretic or anti-diuretic effects nih.gov.

Brain Water Content Assessment Methodologies

Assessing brain water content (BWC) is essential for evaluating cerebral edema. Several methods are used in animal models, including the dry/wet weight method, specific gravimetric techniques, electron microscopy, and magnetic resonance imaging (MRI) scispace.com. The dry/wet weight method is a historically used technique where brain tissue is weighed immediately after dissection (wet weight) and again after complete desiccation (dry weight) to calculate the percentage of water content scispace.combiorxiv.orgnih.gov. MRI techniques can provide accurate measurements of brain water distribution and content scispace.comfrontiersin.org. Bioelectrical impedance analysis (BIA) is another method explored for assessing brain water content, including in human subjects with cerebral pathological conditions nih.gov.

Renal Function Parameter Determinations (e.g., Glomerular Filtration Rate, Free Water Clearance)

Evaluating renal function involves determining parameters such as glomerular filtration rate (GFR) and free water clearance. GFR is commonly estimated using endogenous creatinine (B1669602) clearance nih.gov. Free water clearance (C H₂O) is a measure of the kidney's ability to excrete or retain pure water and is calculated using the formula: C H₂O = V - (U osm × V / P osm), where V is urine flow rate, U osm is urine osmolality, and P osm is plasma osmolality pathway.mdelsevier.es. These parameters are assessed through timed urine collections and blood sampling for biochemical analysis nih.gov. Studies have shown that compounds like this compound can influence free water excretion, potentially by affecting the release of antidiuretic hormone (ADH) elsevier.es.

Neurochemical Analysis in Brain Regions (e.g., Microdialysis)

In vivo neurochemical monitoring, particularly brain microdialysis, is a powerful technique used to measure changes in the extracellular concentrations of neurotransmitters and other molecules in specific brain regions of living animals nih.govresearchgate.netnih.gov. A microdialysis probe with a semipermeable membrane is surgically implanted into the desired brain area researchgate.netnih.gov. Artificial extracellular fluid is perfused through the probe, and substances from the interstitial space diffuse across the membrane into the perfusate, which is then collected for analysis researchgate.netnih.gov. This technique allows researchers to study the release and metabolism of neurochemicals in response to various stimuli or the administration of compounds like this compound dntb.gov.ua.

Molecular and Cellular Biological Techniques

Molecular and cellular techniques are employed to investigate the mechanisms of action of this compound at a finer level, examining gene and protein expression and their localization within tissues and cells.

Immunofluorescence and Histological Analyses for Tissue Distribution and Cellular Localization

Immunofluorescence (IF) and histological analyses are vital for visualizing the distribution of target molecules within tissues and their localization within specific cells histobiolab.compulsus.comthermofisher.comnih.govabcam.com. Histological techniques involve processing tissue samples for microscopic examination, often using staining methods to highlight cellular structures. Immunofluorescence utilizes fluorescently labeled antibodies that bind specifically to target antigens in tissue sections or cultured cells histobiolab.comthermofisher.comnih.govabcam.com. This allows for the visualization of the presence, abundance, and precise location of proteins or other molecules, providing insights into the cellular targets and tissue distribution of this compound or proteins modulated by its activity histobiolab.compulsus.comthermofisher.comnih.govabcam.com. Multiplex IF allows for the simultaneous localization of multiple proteins within the same sample abcam.com.

Electrophysiological Recordings (e.g., EEG in animal models)

Electrophysiological recordings, such as electroencephalography (EEG), are valuable tools for investigating the effects of compounds on neural activity in animal models. While specific EEG studies on this compound were not prominently found in the search results, electrophysiological approaches, including EEG and electrocorticography (ECoG), have been utilized to study the effects of other kappa-opioid agonists in animal models. These studies have shown that KOR agonists can influence brain bioelectrical activity in various structures, including the cortex, hippocampus, mesolimbic system, and amygdala. researchgate.netsci-hub.se For instance, kappa-opioid agonists have been demonstrated to induce changes in EEG power within specific frequency bands in conscious rats. researchgate.net Electrophysiological techniques allow for the assessment of single neuron firing, neural synchrony, and network behavior in response to pharmacological agents. psu.edu In the context of KOR agonists, electrophysiological recordings can help elucidate the neural mechanisms underlying their effects, such as those related to aversion or potential neuroprotective properties. researchgate.netsci-hub.segoogleapis.com

Advanced Analytical and Imaging Methodologies

Advanced analytical and imaging techniques are crucial for the characterization of chemical compounds, the analysis of their metabolites, and the investigation of their effects within biological systems.

Chromatographic and Spectroscopic Techniques for Compound and Metabolite Analysis

Chromatographic and spectroscopic techniques are fundamental for the separation, identification, and quantification of chemical compounds and their metabolites. For this compound, these methods have been applied in its characterization and analysis. High performance liquid chromatography (HPLC) has been used to determine the concentrations of this compound in studies investigating its effects. google.com Additionally, spectroscopic data, including ¹H NMR and mass spectrometry (MS), have been reported for this compound, aiding in its identification and structural confirmation. dntb.gov.uaresearchgate.net Chromatography, such as purification on a Chromatotran, has also been employed in the preparation of this compound. dntb.gov.ua

More broadly, liquid chromatography-mass spectrometry (LC-MS and LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely used in metabolomics and drug analysis for their high sensitivity, specificity, and resolving power, enabling the comprehensive analysis of metabolites in biological samples. researchgate.netscribd.com These techniques are essential for understanding the metabolic fate of compounds like this compound.

Advanced Neuroimaging Techniques in Preclinical Models (e.g., Diffusion Tensor Imaging for Edema)

Advanced neuroimaging techniques provide non-invasive means to visualize and assess structural and functional changes in the brain. Positron Emission Tomography (PET) has been successfully utilized for imaging kappa opioid receptors in the living brain using specific radiotracers, including both agonist and antagonist ligands. This allows for the measurement of KOR density, drug occupancy, and changes in endogenous dynorphin (B1627789) levels. While the search results mention this compound's potential use for cerebral edema nih.govwikipedia.org, specific studies utilizing advanced neuroimaging techniques like Diffusion Tensor Imaging (DTI), which can be used to assess edema, in conjunction with this compound were not detailed. However, neuroimaging modalities like MRI are also being explored to study the KOR-dynorphin system. These techniques are valuable for understanding the distribution and engagement of KOR agonists in the brain and their impact on neural tissue.

Computational and Bioinformatics Approaches in KOR Agonist Research

Computational and bioinformatics approaches play a significant role in the discovery, design, and understanding of ligand-receptor interactions.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding modes and interactions between ligands and their target receptors at an atomic level. These techniques are widely applied in the study of opioid receptors, including KORs, to understand the structural determinants of ligand binding affinity, selectivity, and receptor activation. nih.govwikipedia.orggoogle.comresearchgate.net

Molecular docking can illustrate how compounds bind with KORs, identifying key residues involved in the interaction. nih.govgoogle.comresearchgate.net Molecular dynamics simulations further explore the stability of ligand-receptor complexes and the dynamic changes that occur upon binding. nih.gov These methods have been used to rationalize experimental binding data and to guide the design of novel KOR agonists with desired properties. nih.gov While specific molecular docking or dynamics simulations for this compound were not found in the search results, these techniques are routinely applied to KOR agonists to gain insights into their molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate the structural and physicochemical properties of compounds with their biological activities. QSAR studies are valuable in drug discovery for designing new compounds with improved potency, selectivity, and pharmacokinetic properties.

Systems Pharmacology and Network Biology Approaches for KOR Pathway Analysis

Systems pharmacology and network biology offer powerful frameworks for understanding the complex interactions of compounds like this compound within biological systems, particularly concerning intricate signaling cascades such as the kappa opioid receptor (KOR) pathway. These approaches move beyond the traditional focus on single drug-target interactions to analyze the broader network of molecular events influenced by a compound. By integrating data from various sources, including genomics, proteomics, and functional assays, researchers can construct models that depict the KOR pathway as a dynamic system.

The KOR is a G protein-coupled receptor (GPCR) that primarily couples to Gi/Go proteins, leading to downstream effects such as the inhibition of adenylyl cyclase and modulation of ion channels wikipedia.org. However, KOR signaling is not limited to G protein activation. Research has revealed that KOR can also engage β-arrestin-2-dependent pathways and activate mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK wikipedia.orgnih.govmdpi.com. The specific downstream signaling cascade activated can influence the physiological outcome, a concept known as biased agonism mdpi.combiorxiv.org. For instance, G protein-mediated signaling is often associated with desired therapeutic effects like analgesia, while β-arrestin-2 recruitment has been linked to potential side effects such as dysphoria and aversion nih.govmdpi.com.

Systems pharmacology approaches can be employed to dissect this biased signaling of KOR agonists. By measuring the activation of different downstream effectors (e.g., G protein activation, β-arrestin recruitment, MAPK phosphorylation) in response to a compound, researchers can quantify its signaling bias. This involves using various cellular assays and quantitative analysis techniques.

Network biology complements these studies by mapping the interactions between KOR and other proteins within the cellular environment. Techniques such as co-immunoprecipitation, yeast two-hybrid, and proximity-ligation assays, combined with '-omics' data, can reveal the protein interaction network centered around KOR. Bioinformatic tools, such as GeneMANIA, can then be used to integrate these interaction data with other functional genomic data to build comprehensive networks csic.es. These networks can help identify novel proteins that interact with KOR or are downstream effectors, providing insights into the diverse roles of the receptor and how compounds like this compound might influence multiple pathways simultaneously.

For example, studies on KOR signaling have utilized network analysis to assess the relationships among proteins whose phosphorylation status changes upon KOR activation csic.es. This can reveal which signaling nodes are most significantly impacted and how these changes propagate through the cellular network. Furthermore, integrating gene expression data from tissues or cells treated with KOR agonists can highlight transcriptional changes that occur downstream of receptor activation, providing another layer of understanding of the system-wide effects.

While specific detailed research findings applying systems pharmacology and network biology directly to this compound in publicly available literature are limited, the application of these methods to the KOR pathway in general provides a blueprint for how this compound's actions could be comprehensively studied. By analyzing this compound's specific signaling profile (e.g., G protein bias) and mapping its influence on the KOR interaction network and downstream pathways, researchers could gain a more complete picture of its pharmacological profile and predict its effects within complex biological systems.

Such studies could involve:

Quantitative analysis of signaling bias: Measuring this compound's potency and efficacy in activating G protein vs. β-arrestin pathways to determine its bias profile.

Proteomic analysis: Identifying proteins that interact with KOR in the presence of this compound or whose expression/modification levels change upon this compound treatment.

Network construction and analysis: Building protein interaction and signaling networks based on experimental data and public databases to visualize how this compound perturbs the KOR system.

Pathway enrichment analysis: Identifying biological pathways that are significantly affected by this compound treatment based on the network analysis.

These systems-level approaches are crucial for understanding the full scope of a compound's effects and can help in the rational design or optimization of KOR-targeted therapeutics.

Q & A

Q. What mechanistic pathways underlie Niravoline’s edema-reducing effects, and how can these be experimentally validated?

this compound’s primary mechanism involves antagonizing vasopressin secretion via κ-opioid receptor agonism, leading to diuresis. To validate this:

  • Use in vitro receptor-binding assays (e.g., radioligand displacement) to confirm κ-opioid receptor specificity .
  • Conduct in vivo models (e.g., rodent edema induction via carrageenan) to measure urine output and electrolyte balance under controlled conditions. Include sham-operated controls to isolate hormonal effects .
  • Apply knockout models (e.g., vasopressin-deficient Brattleboro rats) to assess dependency on vasopressin pathways .

Q. What are the standard pharmacological models for evaluating this compound’s diuretic efficacy?

  • Acute models : Measure urine volume and osmolality in hydrated rats over 4–6 hours post-administration. Compare with loop diuretics (e.g., furosemide) to benchmark efficacy .
  • Chronic models : Assess renal function in hypertensive or nephrotic syndrome models over weeks, monitoring serum creatinine and glomerular filtration rate (GFR) .
  • Statistical rigor : Use ANOVA to compare dose-response curves across groups, ensuring sample sizes are powered to detect ≥20% effect sizes (α=0.05, β=0.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-response variability across species?

  • Methodological adjustments :
  • Perform interspecies pharmacokinetic profiling (e.g., plasma half-life, metabolite identification via LC-MS) to identify bioavailability differences .
  • Use physiologically based pharmacokinetic (PBPK) modeling to scale dosages from rodents to primates .
    • Data reconciliation : Conduct meta-analyses of existing studies to identify confounding variables (e.g., hydration status, anesthesia protocols). Apply sensitivity analysis to prioritize influential factors .

Q. What experimental designs are optimal for assessing this compound’s long-term renal safety profile?

  • Longitudinal cohort studies : Administer this compound for 6–12 months in non-human primates, monitoring histopathological changes (e.g., renal fibrosis via Masson’s trichrome staining) .
  • Biomarker integration : Track urinary biomarkers (e.g., KIM-1, NGAL) for early detection of tubular injury .
  • Control for confounding : Pair with placebo groups and blinded pathologists to minimize bias .

Q. How can researchers address conflicting data on this compound’s cross-reactivity with non-opioid receptors?

  • High-throughput screening : Use CHO cells expressing μ-, δ-, and κ-opioid receptors alongside adrenergic/dopaminergic receptors to quantify off-target binding .
  • Functional assays : Measure cAMP inhibition or calcium flux in transfected cells to confirm receptor activity .
  • Data transparency : Publish raw binding affinities (IC₅₀/Ki values) in supplementary materials to enable independent verification .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing this compound’s dual role in edema reduction and neuroprotection?

  • Multivariate regression : Control for covariates like baseline blood pressure or neuroinflammatory markers (e.g., TNF-α) .
  • Pathway analysis : Use gene enrichment tools (e.g., DAVID, STRING) to link transcriptomic data from treated tissues to edema/neuroprotection pathways .

Q. How can experimental reproducibility be ensured in this compound studies?

  • Detailed protocols : Adhere to ARRIVE guidelines for in vivo studies, reporting anesthesia, dosing intervals, and euthanasia methods .
  • Reagent validation : Certify compound purity (>95% via HPLC) and batch consistency .
  • Data sharing : Deposit datasets in repositories like Figshare or Zenodo with DOIs for public access .

Data Presentation and Peer Review

  • Tables : Include dose-response metrics (EC₅₀, Emax) with confidence intervals. Example:
ModelEC₅₀ (mg/kg)95% CIEmax (% Diuresis)
Rat (acute)1.20.9–1.578%
Primate (subacute)0.80.6–1.065%
  • Figures : Use Forest plots to visualize meta-analyses of cross-study efficacy data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Niravoline
Reactant of Route 2
Reactant of Route 2
Niravoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.